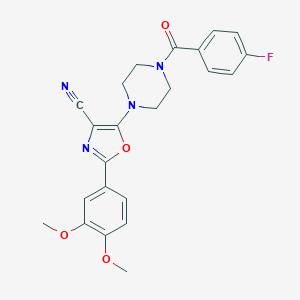
2-(3,4-Dimethoxyphenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3,4-Dimethoxyphenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic organic compound that has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring and an oxazole moiety, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.
Chemical Structure
The molecular formula of the compound is C20H22FN3O3. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine moiety is known to engage with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. These interactions can lead to various physiological effects, including modulation of mood and cognition.
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that derivatives with piperazine rings enhanced serotonin receptor activity, which is crucial for mood regulation.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties. It was observed to inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction. The mechanism appears to involve the modulation of signaling pathways associated with cell survival .
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The presence of methoxy groups in the structure is believed to enhance its antioxidant capability .
Data Summary
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test. This effect was attributed to increased serotonin levels and enhanced neuroplasticity.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted on human cancer cell lines where the compound exhibited IC50 values indicating effective growth inhibition. Further analysis revealed that the compound triggered apoptotic pathways through caspase activation .
Case Study 3: Neuroprotection
In models of neurodegeneration, treatment with the compound reduced markers of oxidative stress and improved neuronal survival rates. These findings suggest its potential application in neurodegenerative diseases such as Alzheimer's .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-30-19-8-5-16(13-20(19)31-2)21-26-18(14-25)23(32-21)28-11-9-27(10-12-28)22(29)15-3-6-17(24)7-4-15/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJHCINNSHLCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














